molecular formula C8H13BO2S B13340992 (5-(sec-Butyl)thiophen-2-yl)boronic acid

(5-(sec-Butyl)thiophen-2-yl)boronic acid

Cat. No.: B13340992
M. Wt: 184.07 g/mol
InChI Key: MYWLFSKETLBCSB-UHFFFAOYSA-N
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Description

(5-(sec-Butyl)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a sec-butyl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(sec-Butyl)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-sec-butylthiophene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium phosphate (K3PO4) and a ligand like XPhos under inert conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(sec-Butyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The major products are halogenated or nitrated thiophenes.

Scientific Research Applications

(5-(sec-Butyl)thiophen-2-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(sec-Butyl)thiophen-2-yl)boronic acid in coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid: Lacks the sec-butyl group, making it less sterically hindered.

    5-Bromo-2-thiopheneboronic acid: Contains a bromine atom instead of a sec-butyl group.

    2-Furanylboronic acid: Contains a furan ring instead of a thiophene ring.

Uniqueness

(5-(sec-Butyl)thiophen-2-yl)boronic acid is unique due to the presence of the sec-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and materials.

Properties

Molecular Formula

C8H13BO2S

Molecular Weight

184.07 g/mol

IUPAC Name

(5-butan-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H13BO2S/c1-3-6(2)7-4-5-8(12-7)9(10)11/h4-6,10-11H,3H2,1-2H3

InChI Key

MYWLFSKETLBCSB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C(C)CC)(O)O

Origin of Product

United States

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